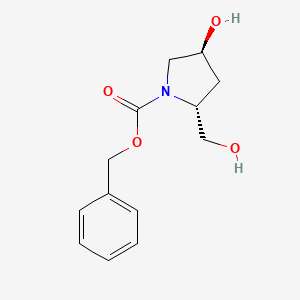
3-Aminocyclobutane-1-carbonitrile hydrochloride
説明
3-Aminocyclobutane-1-carbonitrile hydrochloride, also known as ACBC hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclic amino nitrile that has been synthesized through different methods and has shown promising results in various scientific studies.
科学的研究の応用
Synthesis and Chemical Transformations
Research on 3-Aminocyclobutane-1-carbonitrile hydrochloride often focuses on its synthesis and subsequent chemical transformations. An improved two-step synthetic approach has been developed to produce a class of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles, starting with 3-(2-chloroethyl) cyclobutanone. The key step involves a reversible addition of hydrogen cyanide onto in situ generated imines, followed by an intramolecular nucleophilic substitution, leading to moderate to good yields. This process highlights the compound's utility in creating bicyclic skeletons, which are stable and can have their cyano groups easily reduced to aminomethyl groups in high yields (De Blieck & Stevens, 2011).
Green Chemistry Approaches
There is a growing interest in applying "green" chemistry principles to the synthesis of compounds like this compound and its derivatives. A mini-review covering the last decade's literature data highlights the synthesis of structurally similar compounds using environmentally friendly multicomponent condensation reactions. These methods include thermal, ultrasonic, microwave activation, and electrolysis, showcasing the potential of green chemistry in creating less waste and more efficient pathways for synthesizing complex heterocyclic compounds (ChemChemTech, 2022).
Biological Activities
The biological activities of derivatives of this compound have also been a subject of investigation. For example, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives through a one-pot, three-component reaction has been explored, showing potential antibacterial activity. This research demonstrates the compound's relevance in medicinal chemistry, particularly in developing new antimicrobial agents (Rostamizadeh et al., 2013).
Heterocyclic Compound Synthesis
The ability of this compound to undergo various reactions to form new heterocyclic compounds is of significant interest. For instance, its derivatives have been used to synthesize new pentacyclic compounds with potential anticancer activity. The research into these derivatives emphasizes the compound's versatility in creating complex molecular structures with potential therapeutic applications (Ali & Saad, 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
3-aminocyclobutane-1-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-2,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZBWDSIAXVWHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523572-04-4 | |
| Record name | 3-aminocyclobutane-1-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide](/img/structure/B3034218.png)


![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B3034222.png)
![4-(2-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}ethoxy)-1,2,5-oxadiazol-3-amine](/img/structure/B3034225.png)
